molecular formula C12H15NO2 B1430142 Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 1823961-10-9

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No. B1430142
M. Wt: 205.25 g/mol
InChI Key: APLLMLPJLQQOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydroquinolines are a class of organic compounds that are widely distributed in nature and form an essential part of the isoquinoline alkaloids family . They are often used in the synthesis of bioactive natural products and pharmaceutical agents .


Synthesis Analysis

Tetrahydroquinolines can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The molecular structure of tetrahydroquinolines typically includes a nitrogen atom and a quinoline ring . The exact structure can vary depending on the specific substitutions on the ring.


Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions. For example, they can be produced by the hydrogenation of quinaldine . They can also participate in aza-Michael–Michael addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinolines can vary depending on their specific structure. For example, some tetrahydroquinolines are clear pale yellow to yellow liquids .

Safety And Hazards

Tetrahydroquinolines can be hazardous. For example, they can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Tetrahydroquinolines have a wide range of applications and are a key structural motif in pharmaceutical agents . Therefore, multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives . Future research may focus on developing new synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name

methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-6-10(12(14)15-2)11-9(8)4-3-7-13-11/h5-6,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLLMLPJLQQOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Reactant of Route 2
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Reactant of Route 5
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Reactant of Route 6
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.